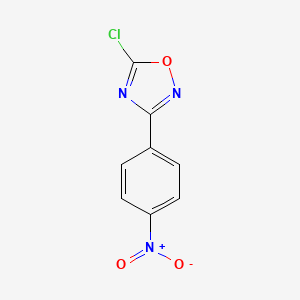

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS No.: 1183366-52-0

Cat. No.: VC2853135

Molecular Formula: C8H4ClN3O3

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183366-52-0 |

|---|---|

| Molecular Formula | C8H4ClN3O3 |

| Molecular Weight | 225.59 g/mol |

| IUPAC Name | 5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H |

| Standard InChI Key | SKMDYDZRWCQKHI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-] |

Introduction

Structure and Chemical Properties

Structural Features

5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole features a five-membered 1,2,4-oxadiazole heterocyclic ring core substituted with a chlorine atom at position 5 and a 4-nitrophenyl group at position 3. The 1,2,4-oxadiazole ring contains two nitrogen atoms at positions 2 and 4, with an oxygen atom at position 1, creating an electron-rich system with unique bioisosteric properties . The compound's structure incorporates two electron-withdrawing groups: the chloro (-Cl) substituent directly on the heterocyclic ring and the nitro (-NO₂) group on the phenyl substituent.

Physicochemical Properties

The physicochemical profile of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is significantly influenced by its structural components. The presence of electron-withdrawing groups enhances the compound's lipophilicity and stability, which are critical factors for membrane permeability in potential drug candidates. The nitro group in particular contributes to the compound's electronic properties and potential for bioreduction in biological systems, which may play a role in its mechanism of action.

Synthesis Methods

General Synthetic Routes

The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole typically employs established methods for constructing the 1,2,4-oxadiazole scaffold. One common approach involves the reaction between amidoximes and suitable acyl chlorides or carboxylic acid derivatives . This synthetic pathway generally proceeds through the following steps:

-

Formation of an appropriate amidoxime intermediate

-

O-acylation of the amidoxime

-

Cyclodehydration to form the oxadiazole ring

Specific Synthetic Procedures

A typical procedure for synthesizing similar 1,2,4-oxadiazole derivatives begins with the preparation of benzamidoxime derivatives. For example, the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole involves dissolving benzamidoxime in dichloromethane (DCM), adding triethylamine as a base, and then slowly adding chloroacetyl chloride at 0°C . After stirring at ambient temperature, the reaction mixture is refluxed in toluene to complete the cyclization. The final product is purified using column chromatography .

For the specific synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole, a similar approach can be employed using 4-nitrobenzamidoxime as the starting material and an appropriate chlorinating reagent to introduce the chlorine atom at position 5 of the oxadiazole ring.

Biological Activities

Anticancer Properties

The 1,2,4-oxadiazole scaffold, including derivatives like 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole, has demonstrated significant anticancer potential. The mechanism of action often involves the induction of apoptosis through the activation of caspases, which are crucial enzymes in programmed cell death pathways. This makes such compounds particularly interesting for targeting drug-resistant cancer cells.

Research by de Oliveira and collaborators synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines and evaluated their antitumor activity against multiple cancer cell lines including HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (astrocytoma) . Their findings provide insight into the potential anticancer applications of 1,2,4-oxadiazole derivatives.

Antimicrobial Activity

1,2,4-oxadiazole derivatives have exhibited notable antimicrobial properties against various bacterial strains. The antimicrobial mechanism may involve interactions with bacterial enzymes or cell membranes, leading to disruption of essential cellular processes.

Table 1 summarizes the comparative antimicrobial activities of selected 1,2,4-oxadiazole derivatives against common pathogens:

Structure-Activity Relationship (SAR)

Effect of Substituents

Mechanism of Action

Molecular Interactions

The biological activity of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole likely stems from its ability to interact with specific molecular targets. In cancer cells, the compound may induce apoptosis through the activation of caspase enzymes, particularly in drug-resistant cancer lines. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Cellular Pathways

Research on similar 1,2,4-oxadiazole compounds suggests that they may interfere with multiple cellular pathways, including:

-

Cell cycle regulation

-

DNA synthesis and repair mechanisms

-

Protein synthesis inhibition

-

Disruption of cellular signaling cascades

For antimicrobial applications, the mechanism may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Comparative Analysis with Related Compounds

Comparison with Other 1,2,4-Oxadiazole Derivatives

Table 2 presents a comparison of anticancer activities for selected 1,2,4-oxadiazole derivatives against various cancer cell lines:

This comparative data highlights the potential of various 1,2,4-oxadiazole derivatives as anticancer agents, with some compounds showing activity comparable to established drugs. The structural features of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole suggest it may exhibit similar activity profiles.

Comparison with 1,3,4-Oxadiazole Isomers

While 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole contains the 1,2,4-oxadiazole scaffold, it is instructive to compare it with 1,3,4-oxadiazole isomers to understand the importance of ring structure on biological activity. Studies have shown that 1,3,4-oxadiazoles like 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole demonstrate different biological activities, often exhibiting central nervous system (CNS) depressant effects . The altered ring structure in 1,3,4-oxadiazoles reduces conjugation compared to 1,2,4-oxadiazoles, affecting their thermal stability and bioavailability.

Research Applications

Pharmaceutical Development

The unique structural features of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole make it a promising scaffold for pharmaceutical development. Its potential applications include:

-

Development of novel anticancer agents, particularly for drug-resistant tumors

-

Creation of new antimicrobial compounds to address antibiotic resistance

-

Exploration of anti-inflammatory properties based on similar oxadiazole derivatives

-

Investigation of potential applications in neurodegenerative disorders

Chemical Biology Tools

Beyond therapeutic applications, compounds like 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole can serve as valuable tools in chemical biology for:

-

Probing cellular pathways and mechanisms

-

Developing fluorescent or affinity probes for target identification

-

Studying structure-activity relationships of biological targets

-

Serving as building blocks for more complex bioactive molecules

Analytical Characterization

Spectroscopic Methods

The characterization of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole and similar compounds typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides essential information about the structure and purity of the compound . For similar 1,2,4-oxadiazole derivatives, characteristic NMR signals include aromatic protons of the phenyl ring (typically 7.5-8.1 ppm) and specific carbon signals for the oxadiazole ring (around 168-175 ppm) .

Mass spectrometry (MS) is another crucial technique for confirming the molecular weight and fragmentation patterns of the compound. Elemental analysis ensures stoichiometric consistency, while X-ray crystallography can provide detailed information about the three-dimensional structure and intermolecular interactions in the crystal state.

Chromatographic Analysis

Purification and analysis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole typically employ chromatographic techniques. Flash column chromatography using hexane/ethyl acetate mixtures (typically in ratios of 90:10 to 95:5) is commonly used for purification of similar oxadiazole derivatives . High-performance liquid chromatography (HPLC) can be employed for both analytical characterization and preparative purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume